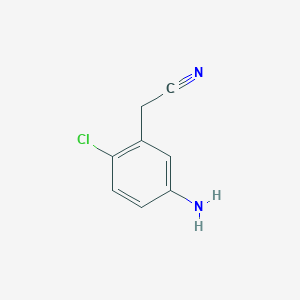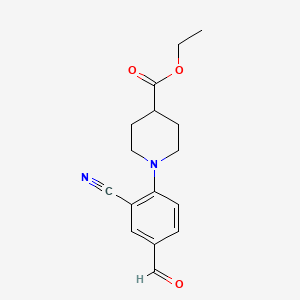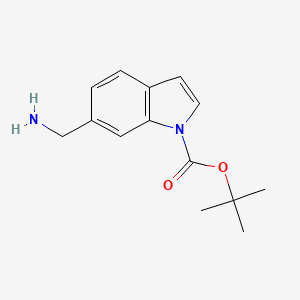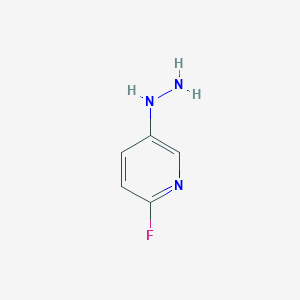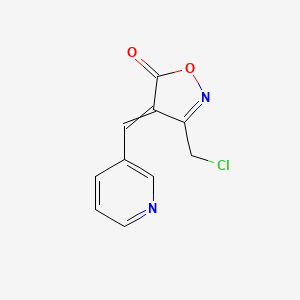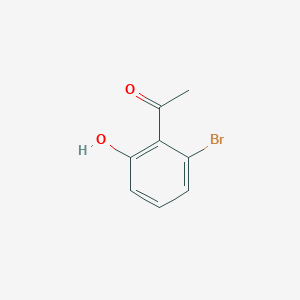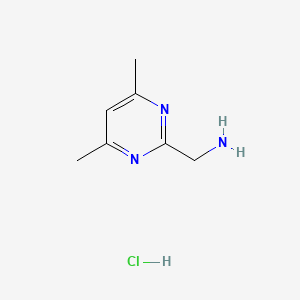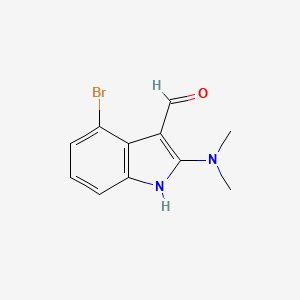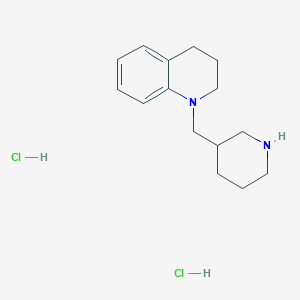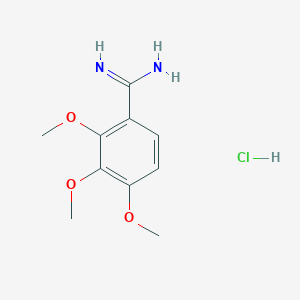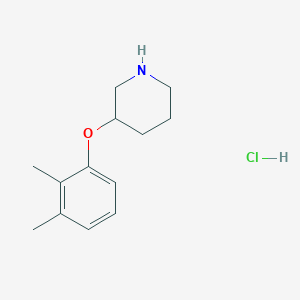
2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate
Descripción general
Descripción
2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate (TFC) is a compound widely used in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is a versatile reagent due to its unique reactivity and solubility characteristics. TFC has a wide range of applications in drug discovery and development, and has been used as a building block in the synthesis of complex molecules.
Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activity
- Herbicidal Applications : A study demonstrated the synthesis of aryl(4-substituted pyridin-3-yl)methyl carbamates, highlighting their herbicidal activities against weeds and phytotoxicity against transplanted rice. The herbicidal efficacy of these compounds varied with the structural configuration, indicating the potential for developing new herbicides for paddy rice based on these frameworks (Nakayama et al., 2012).
Antibacterial Activity
- Antibacterial Compounds : Research on N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives showcased the synthesis of new compounds exhibiting antibacterial properties. These studies underline the potential use of such compounds in medicinal chemistry, particularly in developing new antibacterial agents (Reddy & Prasad, 2021).
Synthesis Techniques
- Synthetic Methodologies : Innovative synthetic methodologies have been developed for the creation of 1,4-dihydropyridines bearing a carbamate moiety, crucial for further pharmaceutical applications. These methods involve reactions with hydroxyaldehydes and phenyl isocyanates, highlighting the versatility of carbamate moieties in synthesizing complex organic frameworks (Habibi, Zolfigol, & Safaee, 2013).
Electrophilic Fluorination
- Electrophilic Fluorination : Research on electrophilic fluorination of Hantzsch-type 1,4-dihydropyridines has led to the creation of new fluorinated compounds, showing the potential for developing novel organic molecules with significant applications in drug design and synthesis due to the unique properties imparted by the fluorinated groups (Pikun et al., 2018).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-7(15)13-5-2-1-3-12-6(5)14/h1-3H,4H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZCGFIORAKQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



